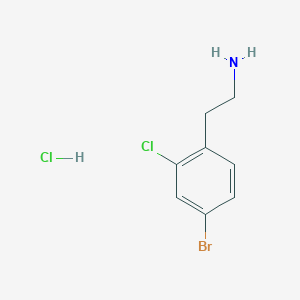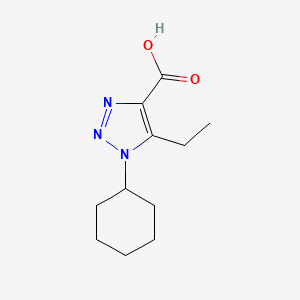
1-Cyclohexyl-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, characterized by a five-membered ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is favored for its high yield and regioselectivity. The reaction involves the use of copper-on-charcoal as a heterogeneous catalyst under continuous flow conditions . The process can be optimized by using 2-ynoic acids as small-chain alkyne donors in a decarboxylation/cycloaddition cascade .
Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of copper-on-charcoal as a catalyst is advantageous due to its low metal leaching and high efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclohexyl-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazoles with various functional groups.
Aplicaciones Científicas De Investigación
1-Cyclohexyl-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as corrosion inhibitors and photostabilizers.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexyl-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can form non-covalent bonds with enzymes and receptors, leading to inhibition or modulation of their activity . This compound’s unique structure allows it to interact with various biological targets, making it a versatile molecule in medicinal chemistry .
Comparación Con Compuestos Similares
1,2,3-Triazole: A basic triazole structure with broad applications in medicinal chemistry.
1,2,4-Triazole: Another isomer with significant biological activities, including antifungal and antiviral properties.
Rufinamide: An antiepileptic drug containing a triazole moiety.
Uniqueness: 1-Cyclohexyl-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its cyclohexyl and ethyl groups enhance its lipophilicity and potential interactions with biological membranes and targets .
Propiedades
Fórmula molecular |
C11H17N3O2 |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
1-cyclohexyl-5-ethyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C11H17N3O2/c1-2-9-10(11(15)16)12-13-14(9)8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,15,16) |
Clave InChI |
MXAOJEOHACNENX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=NN1C2CCCCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(pyridin-2-yl)-4-[(2S)-pyrrolidine-2-carbonyl]piperazine dihydrochloride](/img/structure/B13525105.png)



![(4H-thieno[2,3-c]chromen-4-yl)methanamine](/img/structure/B13525120.png)
![2-[(Propan-2-yloxy)methyl]azetidine](/img/structure/B13525121.png)

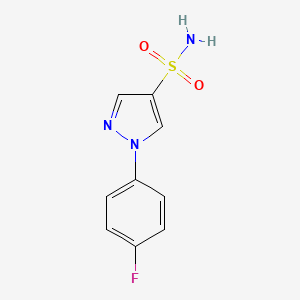
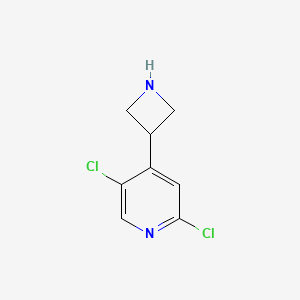
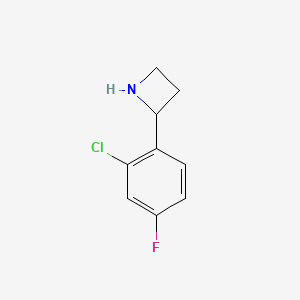
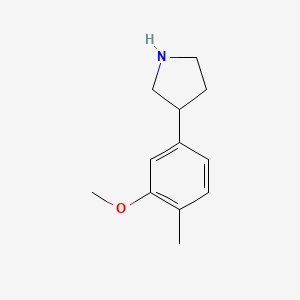

![4,4-Dimethyl-1-oxaspiro[2.5]octane](/img/structure/B13525161.png)
